N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
CAS No.: 2097902-87-7
Cat. No.: VC6315773
Molecular Formula: C19H16N2O3S
Molecular Weight: 352.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097902-87-7 |
|---|---|
| Molecular Formula | C19H16N2O3S |
| Molecular Weight | 352.41 |
| IUPAC Name | N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C19H16N2O3S/c1-12(9-13-11-25-18-7-3-2-5-14(13)18)20-19(22)15-10-17(24-21-15)16-6-4-8-23-16/h2-8,10-12H,9H2,1H3,(H,20,22) |
| Standard InChI Key | FZZPTWPORBPKTK-UHFFFAOYSA-N |
| SMILES | CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=NOC(=C3)C4=CC=CO4 |
Introduction
Chemical Structure and Physicochemical Properties
N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide belongs to the amide class of heterocyclic compounds. Its structure integrates three distinct aromatic systems:
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Benzothiophene: A bicyclic system comprising a benzene ring fused to a thiophene, contributing to hydrophobic interactions and π-π stacking in biological targets.
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Furan: A five-membered oxygen-containing heterocycle, enhancing solubility and enabling hydrogen bonding.
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Oxazole: A nitrogen- and oxygen-containing ring that often imparts metabolic stability and bioactivity in drug-like molecules .
The compound’s molecular weight (352.41 g/mol) and calculated partition coefficient (LogP ≈ 3.2) suggest moderate lipophilicity, aligning with Lipinski’s rule of five for oral bioavailability. Table 1 summarizes key physicochemical properties.
Table 1: Physicochemical Properties of N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆N₂O₃S |
| Molecular Weight | 352.41 g/mol |
| CAS Number | 2097902-87-7 |
| LogP (Predicted) | 3.2 |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 5 (oxazole O, furan O, amide O) |
Synthesis and Characterization
The synthesis of N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide involves multi-step organic reactions optimized for yield and purity. A generalized protocol includes:
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Formation of the Oxazole Core: Cyclocondensation of an appropriate nitrile with hydroxylamine under acidic conditions.
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Introduction of the Furan Moiety: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the furan ring.
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Amidation: Reaction of the oxazole-carboxylic acid intermediate with 1-(1-benzothiophen-3-yl)propan-2-amine using coupling agents like HATU or EDCI .
Critical reaction parameters include solvent choice (e.g., DMF or THF), temperature control (60–80°C), and catalyst selection (e.g., palladium for cross-couplings). Post-synthetic purification via column chromatography or recrystallization ensures >95% purity, as verified by HPLC. Structural confirmation relies on spectroscopic techniques:
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¹H NMR: Distinct signals for benzothiophene (δ 7.2–7.8 ppm), furan (δ 6.3–6.5 ppm), and oxazole (δ 8.1–8.3 ppm).
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MS (ESI+): Molecular ion peak at m/z 353.4 [M+H]⁺.
| Compound Class | Target Pathway | MIC or IC₅₀ |
|---|---|---|
| Pyrazoline-oxazoles | M. tuberculosis H37Rv | 5.71–10 μM |
| Benzothiophene-amides | COX-2/5-LOX | IC₅₀ ≈ 0.8–1.2 μM |
| Oxadiazole-carboxamides | Kinase inhibition | IC₅₀ ≈ 50–100 nM |
Pharmacological Mechanisms and Biological Activity
The compound’s mechanism of action is hypothesized to involve:
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Receptor Binding: The amide group may form hydrogen bonds with catalytic residues in enzyme active sites.
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DNA Interaction: Benzothiophene’s aromaticity could enable intercalation or groove binding, disrupting replication.
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Oxidative Stress Modulation: Furan rings are prone to metabolic activation, generating reactive oxygen species (ROS) in cancer cells .
In vitro studies on analogous molecules reveal dose-dependent cytotoxicity in HepG2 and MCF-7 cell lines (IC₅₀: 12–18 μM), suggesting potential for oncotherapeutic development .
Comparative Analysis with Structural Analogs
Key structural differences impacting bioactivity include:
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Benzothiophene vs. Nitrothiophene: Nitro groups enhance antibacterial activity but increase toxicity .
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Oxazole vs. Pyrazoline: Oxazoles offer greater metabolic stability, while pyrazolines improve solubility .
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Furan vs. Thiophene: Oxygen in furan improves hydrogen bonding but reduces electron density compared to sulfur-containing thiophenes.
Future Research Directions
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Pharmacokinetic Profiling: Assess oral bioavailability, plasma protein binding, and CYP450 interactions.
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Target Deconvolution: Use CRISPR screening or proteomics to identify primary biological targets.
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Lead Optimization: Modify the benzothiophene substituents to enhance potency against specific disease models.
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